molecular formula C36H74N3O6P B011870 1,2-Dimyristoylamido-1,2-deoxyphosphatidyl choline CAS No. 108861-07-0

1,2-Dimyristoylamido-1,2-deoxyphosphatidyl choline

Cat. No.: B011870
CAS No.: 108861-07-0
M. Wt: 676 g/mol
InChI Key: BLCRPWCTEAFGSY-UHFFFAOYSA-N
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Description

2,3-Bis(tetradecanoylamino)propyl 2-(trimethylazaniumyl)ethyl phosphate is a synthetic phospholipid derivative. It is known for its amphiphilic properties, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. This compound is often used in scientific research due to its unique structural and functional characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(tetradecanoylamino)propyl 2-(trimethylazaniumyl)ethyl phosphate typically involves the following steps:

    Formation of the Amide Bonds: The starting materials, tetradecanoic acid and 2,3-diaminopropanol, are reacted to form the bis(tetradecanoylamino)propyl intermediate. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Phosphorylation: The intermediate is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphoric acid. This step introduces the phosphate group into the molecule.

    Quaternization: The final step involves the quaternization of the phosphate group with trimethylamine to form the trimethylazaniumyl moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation.

    Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(tetradecanoylamino)propyl 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:

    Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: The phosphate group can undergo nucleophilic substitution reactions with nucleophiles such as alcohols or amines.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water, heat.

    Oxidation: Hydrogen peroxide, potassium permanganate, heat.

    Substitution: Nucleophiles (alcohols, amines), solvents (water, alcohols), heat.

Major Products Formed

    Hydrolysis: Tetradecanoic acid, 2,3-diaminopropanol, trimethylamine.

    Oxidation: Oxidized derivatives of the original compound.

    Substitution: Substituted phosphates with different nucleophiles.

Scientific Research Applications

2,3-Bis(tetradecanoylamino)propyl 2-(trimethylazaniumyl)ethyl phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying lipid behavior and interactions.

    Biology: Employed in the study of cell membranes and lipid bilayers due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems, particularly for targeting specific cells or tissues.

    Industry: Utilized in the formulation of various industrial products, including cosmetics and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,3-Bis(tetradecanoylamino)propyl 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with biological membranes. The compound integrates into lipid bilayers due to its amphiphilic nature, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction, ion transport, and membrane fusion.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dimyristoylamido-1,2-deoxyphosphatidylcholine
  • 1,2-Dimyristoylamino-1,2-dideoxyphosphatidylcholine
  • 1,2-Dimyristoyl-1,2-diamino-1,2-dideoxy-sn-glycero-3-phosphocholine

Uniqueness

2,3-Bis(tetradecanoylamino)propyl 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific combination of long-chain fatty acids and a quaternary ammonium group. This structure imparts distinct physicochemical properties, making it particularly useful in studies involving lipid interactions and membrane dynamics.

Properties

IUPAC Name

2,3-bis(tetradecanoylamino)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H74N3O6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(40)37-32-34(33-45-46(42,43)44-31-30-39(3,4)5)38-36(41)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3,(H2-,37,38,40,41,42,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCRPWCTEAFGSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCC(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H74N3O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10910888
Record name 2,3-Bis[(1-hydroxytetradecylidene)amino]propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10910888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

676.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108861-07-0
Record name 1,2-Dimyristoylamido-1,2-deoxyphosphatidylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108861070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Bis[(1-hydroxytetradecylidene)amino]propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10910888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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